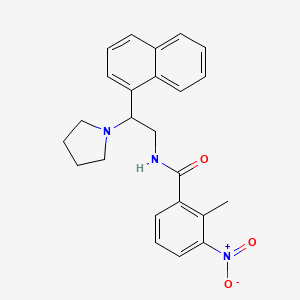

![molecular formula C19H18F3NO2 B2521594 N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid CAS No. 2097884-40-5](/img/structure/B2521594.png)

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.353. The purity is usually 95%.

BenchChem offers high-quality N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Benzofuran-Derivate weisen starke Antitumor-Eigenschaften auf. Forscher haben verschiedene Benzofuran-Verbindungen mit Antikrebswirkungen identifiziert, darunter die Hemmung der Zellproliferation und die Induktion von Apoptose. Diese Verbindungen sind vielversprechend als potenzielle Kandidaten für neuartige Krebstherapien .

- Einige Benzofuran-Derivate zeigen antibakterielle Aktivität. Ihre Fähigkeit, das Bakterienwachstum zu hemmen, macht sie zu interessanten Kandidaten für die Entwicklung neuer Antibiotika. Weitere Studien sind erforderlich, um ihre Wirkmechanismen zu untersuchen und ihre Wirksamkeit zu optimieren .

- Benzofuran-Verbindungen besitzen antioxidative Fähigkeiten. Diese Moleküle können freie Radikale abfangen und Zellen vor oxidativem Schaden schützen. Forscher untersuchen ihre potenziellen Anwendungen bei der Vorbeugung von altersbedingten Erkrankungen und oxidationsbedingten Zuständen .

- Kürzlich wurde eine neuartige makrocyclische Benzofuran-Verbindung mit Aktivität gegen HCV entdeckt. Dieser Befund deutet auf sein Potenzial als effektives Therapeutikum für Hepatitis C hin. Weitere Forschung wird betrieben, um seine klinischen Anwendungen zu untersuchen .

- Benzofuran-Derivate dienen als Bausteine für die Medikamentenentwicklung. Neuartige Gerüstverbindungen auf Basis von Benzofuran-Strukturen wurden entwickelt und als Antikrebsmittel eingesetzt. Forscher erforschen weiterhin synthetische Methoden zur Konstruktion komplexer Benzofuranringe, um ihre Zugänglichkeit für die Medikamentenfindung zu verbessern .

- Benzofuran-Verbindungen sind in der Natur weit verbreitet. Sie kommen in verschiedenen höheren Pflanzen vor, darunter Asteraceae, Rutaceae, Liliaceae und Cyperaceae. Diese natürlichen Quellen bieten wertvolle Ausgangspunkte für die Medikamentenfindung und inspirieren weitere Untersuchungen zu ihrer Bioaktivität .

Antitumor-Aktivität

Antibakterielle Anwendungen

Antioxidative Eigenschaften

Aktivität gegen Hepatitis-C-Virus (HCV)

Synthetische Chemie und Medikamentenentwicklung

Natürliche Produktquellen

Zusammenfassend lässt sich sagen, dass N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-[4-(Trifluormethyl)phenyl]propanamid ein großes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Seine vielseitigen Eigenschaften machen es zu einem spannenden Thema für laufende Forschung und Entwicklung. 🌟 .

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that benzofuran compounds can interact with their targets in a variety of ways, leading to changes in cellular function . The exact nature of these interactions would depend on the specific target and the biochemical context within the cell.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others .

Result of Action

These could include alterations in cell growth and proliferation, changes in oxidative stress responses, and interference with viral replication processes .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-5-13(6-9-15)7-10-18(24)23-11-14-12-25-17-4-2-1-3-16(14)17/h1-6,8-9,14H,7,10-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANVUIPNVODFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)

![11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2521518.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate](/img/structure/B2521528.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2521529.png)

![Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)